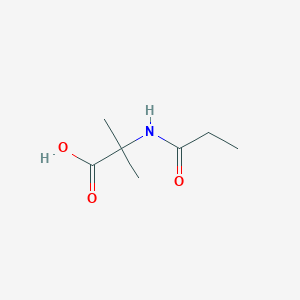

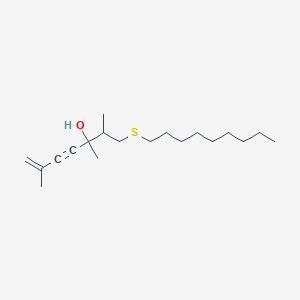

2-Methyl-N-propionylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-N-propionylalanine (MPAL) is an amino acid derivative that has been studied for its potential applications in biochemistry and physiology. It is an analog of the natural amino acid L-alanine, and has been found to have a number of unique properties that make it useful for various applications. As a result, it has become an important tool in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Application Summary

Neurodegenerative Disorders:

- Pargyline and its derivatives (pargyline , rasagiline , and selegiline ) are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

- Selegiline (also known as (-)-deprenyl ) has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment .

- Pargyline acts as an irreversible selective MAO-B inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer’s .

- Rasagiline prevents apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes. It is clinically effective for treating Parkinson’s disease .

Cancer Research:

- Pargyline inhibits lysine-specific demethylase-1 (LSD-1) . When combined with the chemotherapeutic agent camptothecin , it enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .

- Pargyline also inhibits proline-5-carboxylate reductase-1 (PYCR1) , making it useful for cancer treatments .

Experimental Procedures

Synthesis:

Results and Outcomes

- The neuroprotective effects of rasagiline are dependent on the propargyl moiety and independent of MAO-B inhibition .

- Rasagiline stabilizes mitochondrial membranes and demonstrates neuro-restorative activities .

- Pargyline shows inhibitory properties against LSD-1 and PYCR1 , contributing to its potential in cancer treatment .

Direcciones Futuras

Propiedades

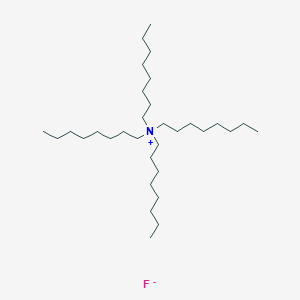

IUPAC Name |

2-methyl-2-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTPTTUSDRCJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-propionylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)

![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)

![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)